3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate: is a chemical compound with the molecular formula C17H17NO4S. It belongs to the class of dihydropyridine derivatives and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-(methylsulfanyl)benzaldehyde with 3,5-dimethylpyridine-2,6-dicarboxylic acid under suitable reaction conditions. The reaction typically proceeds via a Knoevenagel condensation, resulting in the formation of the desired dihydropyridine ring.
Industrial Production Methods:: While research laboratories often employ custom synthetic routes, industrial production methods may involve large-scale processes. These methods may include continuous flow reactions, solid-phase synthesis, or optimized batch reactions to achieve high yields and purity.
Chemical Reactions Analysis
Reaction Types::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions may yield corresponding dihydropyridine derivatives or other reduced forms.
Substitution: Substitution reactions at the phenyl or pyridine rings can modify the compound’s properties.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction leads to the corresponding dihydropyridine forms.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.
Calcium Channel Blocker: Dihydropyridines, including this compound, exhibit calcium channel-blocking activity, making them relevant in cardiovascular research.
Antioxidant Properties: Some derivatives show antioxidant effects, potentially useful in disease prevention.
Pharmaceuticals: The compound’s pharmacological properties make it valuable for drug development.
Agrochemicals: It may find applications in crop protection.
Mechanism of Action
The compound likely exerts its effects through calcium channel modulation, affecting cellular calcium influx. This mechanism impacts muscle contraction, neurotransmitter release, and vascular tone.
Comparison with Similar Compounds
While there are related dihydropyridines, the unique combination of 3,5-dimethyl substitution and the methylsulfanylphenyl group sets this compound apart. Similar compounds include Ritivixibat , Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate , and 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfanyl)phenyl)furan-3(2H)-one .
Properties
Molecular Formula |
C16H17NO4S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
dimethyl 4-(4-methylsulfanylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H17NO4S/c1-20-15(18)12-8-17-9-13(16(19)21-2)14(12)10-4-6-11(22-3)7-5-10/h4-9,14,17H,1-3H3 |
InChI Key |
GBIQHZKFQYTOHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)SC)C(=O)OC |
Origin of Product |
United States |
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